molecular formula C10H14F2N2O2 B11874141 tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate

tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11874141
M. Wt: 232.23 g/mol
InChI Key: SYTMKAKAGZSDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the difluoromethyl group, converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include monofluoromethyl or methyl derivatives.

    Substitution: Products may include substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is used to study the effects of difluoromethyl and tert-butyl groups on biological activity. These groups can influence the binding affinity and selectivity of molecules for their biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the binding affinity. The tert-butyl group can increase the lipophilicity of the compound, facilitating its passage through cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • tert-Butyl 3-(trifluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate
  • tert-Butyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate
  • tert-Butyl 3-(bromomethyl)-5-methyl-1H-pyrazole-4-carboxylate

Comparison:

  • tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to the trifluoromethyl, chloromethyl, and bromomethyl analogs.
  • The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a versatile functional group in drug design.
  • The tert-butyl group in all these compounds enhances their stability and lipophilicity, making them suitable for various applications in chemistry and biology.

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H14F2N2O2/c1-5-6(7(8(11)12)14-13-5)9(15)16-10(2,3)4/h8H,1-4H3,(H,13,14)

InChI Key

SYTMKAKAGZSDLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.